![molecular formula C13H15FN2O B2500546 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one CAS No. 2196078-68-7](/img/structure/B2500546.png)
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various medical fields. This compound has been found to possess unique properties that make it a promising candidate for further research.
Mécanisme D'action
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 acts as a selective antagonist of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, and modulates the activity of the receptor, resulting in the inhibition of neuronal activity.
Biochemical and physiological effects:
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been found to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the levels of GABA in the brain, resulting in the inhibition of neuronal activity and the reduction of anxiety and seizures. It also produces sedative and hypnotic effects by enhancing the activity of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its well-defined mechanism of action. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513. One area of interest is the development of new derivatives with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 in other medical fields, such as pain management and addiction treatment. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 and its potential interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 involves the reaction of 7-chloro-5-methyl-3,4-dihydro-1H-1,4-benzodiazepin-2-one with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then further reacted with 2-propyn-1-ol in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513.
Applications De Recherche Scientifique
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to possess anxiolytic, anticonvulsant, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and sleep disorders.
Propriétés
IUPAC Name |
1-(7-fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-13(17)16-8-4-7-15(2)12-9-10(14)5-6-11(12)16/h3,5-6,9H,1,4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIGGKRUVFQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=C(C=C2)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.